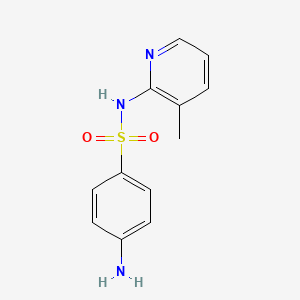

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

Übersicht

Beschreibung

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a 3-methylpyridin-2-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Sulfonation: The amino-substituted benzene is then sulfonated to introduce the sulfonamide group.

Coupling: Finally, the 3-methylpyridin-2-yl group is introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is primarily studied for its antimicrobial properties . Research indicates that derivatives can effectively inhibit bacterial growth. For instance, one study reported an inhibition rate of 80.69% against Staphylococcus aureus at a concentration of 50 µg/mL .

| Compound | Target Bacteria | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 80.69 | 50 |

| Analog 4e | Klebsiella pneumoniae | 79.46 | 50 |

| Analog 4g | Klebsiella pneumoniae | 77.52 | 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Notably, it induces apoptosis in MDA-MB-231 breast cancer cells, showing a 22-fold increase in annexin V-FITC positive apoptotic cells compared to controls.

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In controlled studies:

- Early Apoptosis : Increased from 0.18% to 22.04%

- Necrosis Phase : Increased from 1.20% to 16.65%

These findings highlight its efficacy in promoting programmed cell death in cancer cells.

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor , particularly against carbonic anhydrase (CA) enzymes such as CA IX and CA II. A study demonstrated IC50 values ranging from 10.93 nM to 25.06 nM for CA IX , indicating strong selectivity over CA II.

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Derivative of Benzenesulfonamide | CA IX | 10.93 - 25.06 |

| Derivative of Benzenesulfonamide | CA II | 1.55 - 3.92 |

Industrial Applications

Beyond medicinal uses, this compound finds applications in the production of dyes and pigments due to its chemical properties that allow it to act as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide

- 4-amino-N-pyridin-2-yl-benzenesulfonamide

Uniqueness

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to the presence of the 3-methylpyridin-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to other sulfonamides.

Biologische Aktivität

The compound 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide , also known by its CAS number 72460-27-6, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of a sulfonamide group attached to a benzene ring and a 3-methylpyridine moiety. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonamides, including this compound, can effectively inhibit bacterial growth. A notable study reported that certain analogs demonstrated up to 80.69% inhibition against Staphylococcus aureus at a concentration of 50 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 80.69 | 50 |

| Analog 4e | Klebsiella pneumoniae | 79.46 | 50 |

| Analog 4g | Klebsiella pneumoniae | 77.52 | 50 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. One significant finding was its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The compound exhibited a 22-fold increase in annexin V-FITC positive apoptotic cells compared to controls, indicating its potential as an anticancer agent .

Case Study: Apoptosis Induction in MDA-MB-231 Cells

In a controlled study, MDA-MB-231 cells were treated with the compound, leading to:

- Early Apoptosis: Increased from 0.18% to 22.04%

- Necrosis Phase: Increased from 1.20% to 16.65%

These results underscore the compound's efficacy in promoting programmed cell death in cancer cells.

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX and CA II. A study highlighted that related benzenesulfonamide derivatives showed IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, demonstrating remarkable selectivity over CA II . This selectivity is crucial for developing targeted therapies with fewer side effects.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Derivative of Benzenesulfonamide | CA IX | 10.93 - 25.06 |

| Derivative of Benzenesulfonamide | CA II | 1.55 - 3.92 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors within the cell. The binding affinity to carbonic anhydrases suggests that it may interfere with the enzyme's active site, thereby inhibiting its function and affecting cellular processes .

Eigenschaften

IUPAC Name |

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKINOXKIITJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222758 | |

| Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72460-27-6 | |

| Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.